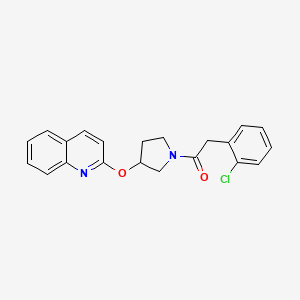

2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-18-7-3-1-6-16(18)13-21(25)24-12-11-17(14-24)26-20-10-9-15-5-2-4-8-19(15)23-20/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUWREYWQXAMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

Attachment of the Quinolin-2-yloxy Group: The quinolin-2-yloxy group can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a halogenated precursor.

Formation of the Ethanone Backbone: The ethanone backbone is formed by the reaction of the chlorophenyl group with the pyrrolidine-quinoline intermediate under suitable conditions, such as the use of a strong base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives containing quinoline and pyrrolidine rings have demonstrated promising antiproliferative effects against various cancer cell lines such as HCT-116 and MCF-7. Studies have reported IC50 values in the low micromolar range, indicating effective inhibition of cell growth .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. Modifications to the quinoline structure have been shown to enhance selectivity and potency against TG2, suggesting that this compound could be a lead structure for developing specific enzyme inhibitors .

Synthesis of Novel Compounds

The synthetic pathways involving This compound allow for the creation of various derivatives with altered biological activities. The Michael reaction has been employed to modify the parent compound, leading to new derivatives with enhanced pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, we compare it with key analogs, focusing on molecular structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Biological Activity

2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, a compound with potential pharmacological applications, has garnered attention due to its unique structural features combining a chlorophenyl group with a quinoline and pyrrolidine moiety. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.8 g/mol. The compound features a quinoline scaffold, known for its biological activity, linked to a pyrrolidine ring, which enhances its binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H19ClN2O2 |

| Molecular Weight | 378.8 g/mol |

| CAS Number | 2034997-21-0 |

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver cancer cells). The compound demonstrated significant apoptotic activity, as evidenced by the upregulation of active caspase-9 by 5.81-fold compared to untreated controls. This indicates that the compound induces apoptosis through intrinsic pathways, which is crucial for developing new anticancer agents .

The mechanism of action involves interaction with specific molecular targets within the cell. The quinoline moiety is known to inhibit various enzymes and receptors, potentially disrupting critical signaling pathways involved in cell proliferation and survival. The pyrrolidine ring may also enhance the compound's overall biological activity by improving its pharmacokinetic properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinoline and pyrrolidine structures significantly affect biological activity. For instance:

- Substituents on the quinoline ring can enhance or diminish cytotoxic effects.

- The presence of the chlorophenyl group appears to contribute positively to the compound's overall potency.

Case Studies

- Cytotoxicity in HepG2 Cells : In vitro studies showed that varying concentrations of the compound led to a dose-dependent increase in cytotoxicity against HepG2 cells. The highest concentration tested resulted in over 70% cell death after 48 hours of exposure .

- Mechanistic Insights : Further investigations revealed that the compound not only affected cell viability but also altered cellular cycle distribution, indicating its potential role as an antitumor agent .

Q & A

Q. Optimization considerations :

- Temperature control (e.g., 0–60°C) to balance reaction rate and selectivity.

- Solvent choice (e.g., DMF for polar intermediates, THF for anhydrous steps).

- Purification via column chromatography or recrystallization to isolate high-purity products .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Key methods :

- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry. Use SHELX programs (SHELXL for refinement, SHELXD for phase solution) to analyze diffraction data .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, quinoline aromatic signals at δ 8.1–9.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) .

Q. Data interpretation :

- Compare experimental IR spectra (e.g., C=O stretch ~1700 cm) with NIST reference data .

- Validate crystallographic models using R-factor metrics (e.g., R < 0.05 for high-resolution structures) .

Advanced: How can stereochemical challenges in synthesizing the pyrrolidin-1-yl moiety be addressed?

The pyrrolidine ring’s stereochemistry impacts biological activity and requires:

- Chiral auxiliaries or catalysts : Use L-proline derivatives or asymmetric hydrogenation to control configuration .

- Crystallographic validation : Resolve enantiomers via single-crystal X-ray analysis with SHELXL .

- Dynamic NMR : Monitor ring puckering or conformational flexibility at varying temperatures .

Case study : Similar compounds (e.g., 1-(3-chlorophenyl)-pyrazole derivatives) showed axial chirality resolved by HPLC with chiral columns .

Advanced: What computational methods aid in predicting the compound’s reactivity and binding properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. Align quinoline moieties with hydrophobic pockets .

- MD simulations : Assess stability of pyrrolidine-quinoline conformers in aqueous solutions (AMBER or CHARMM force fields) .

Validation : Cross-check docking scores with experimental IC values from enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in reported biological activity data for similar ethanone derivatives?

Q. Common contradictions :

Q. Methodological approach :

- Standardize assays using WHO guidelines (e.g., fixed DMSO concentrations ≤0.1%).

- Perform meta-analysis of published data, prioritizing studies with crystallographic validation of compound structures .

- Use isosteric replacements (e.g., quinoline → isoquinoline) to isolate pharmacophore contributions .

Advanced: What strategies mitigate decomposition or instability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.